6-chloro-N-cyclopropylpyridine-2-carboxamide
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Overview
Description
6-chloro-N-cyclopropylpyridine-2-carboxamide is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . It belongs to the class of pyridine derivatives and is characterized by the presence of a chloro group at the 6th position and a cyclopropyl group attached to the nitrogen atom of the carboxamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclopropylpyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-2-carboxylic acid.
Amidation Reaction: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Cyclopropylamine Addition: The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and reagents.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Use of techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclopropylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation at the cyclopropyl group to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Corresponding amines.
Oxidation Products: Alcohols or ketones depending on the site of oxidation.
Scientific Research Applications
6-chloro-N-cyclopropylpyridine-2-carboxamide is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclopropylpyridine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-cyclopropylpyridine-2-carboxamide: shares structural similarities with other pyridine derivatives such as:
Uniqueness
- Structural Features : The presence of both a chloro group and a cyclopropyl group makes it unique compared to other pyridine derivatives.
- Reactivity : Its unique structure influences its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
6-chloro-N-cyclopropylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-8-3-1-2-7(12-8)9(13)11-6-4-5-6/h1-3,6H,4-5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJZAAFCOYUIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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